molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No. B046298
CAS RN: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04153800

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4]O.[CH2:10](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H](O)CO>>[CH2:4]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][OH:1])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04153800

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4]O.[CH2:10](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H](O)CO>>[CH2:4]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][OH:1])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.